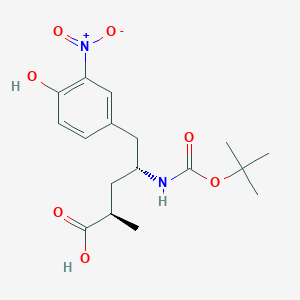
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyclopentyl ring, and a methanesulfinate group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino group of cyclopentylamine. This is followed by the introduction of the methanesulfinate group through a sulfonation reaction. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate can undergo various chemical reactions, including:
Oxidation: The methanesulfinate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield sulfide derivatives.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinate group can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to the formation of various substituted amines or thiols.
Aplicaciones Científicas De Investigación
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate involves its reactivity with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets or participate in further chemical reactions. The methanesulfinate group can undergo redox reactions, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetate
- (3-((Tert-butoxycarbonyl)amino)cyclopentyl)propionate
- (3-((Tert-butoxycarbonyl)amino)cyclopentyl)butyrate
Uniqueness
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate is unique due to the presence of the methanesulfinate group, which imparts distinct chemical properties compared to similar compounds with different functional groups. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H22NO4S- |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]ethanesulfinate |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-10-5-4-9(8-10)6-7-18(15)16/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/p-1 |
Clave InChI |
DCHCYTPMTQBDMS-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(C1)CCS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)

![1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B14797571.png)


![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)
![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)



![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)

![(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)
